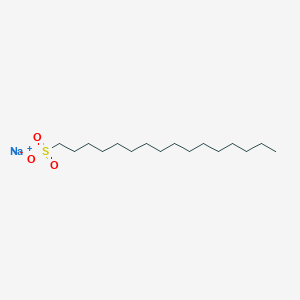

1-Hexadecanesulfonic acid sodium salt

Description

Kinetic Profiling of Styrene Polymerization Mediated by this compound

The kinetic behavior of this compound in styrene polymerization systems reveals complex mechanistic pathways that significantly influence polymerization rates, molecular weight distribution, and particle size characteristics. Studies by Oh et al. demonstrated that the RITP-emulsion polymerization of styrene using this surfactant proceeds through a distinctive inhibition period where radical initiators interact with molecular iodine to form chain transfer agents (CTAs).

In the RITP process, this compound serves as the critical emulsifier that stabilizes monomer droplets and polymer particles. The polymerization kinetics exhibit several notable features:

During the initial inhibition phase, molecular iodine reacts with styrene to form 1,2-diiodoethylbenzene as an intermediate structure, which subsequently leads to the formation of 1-phenylethyl iodide (1-PEI).

The molecular weight control mechanism operates through reversible chain transfer reactions mediated by the iodine-capped polymer chains.

Conversion kinetics are significantly influenced by the [KPS]/[I2] ratio, with higher ratios accelerating polymerization rates.

Experimental data collected by Oh and colleagues demonstrated that increasing iodine concentration from 0.05 to 0.504 mmol while maintaining a fixed [KPS]/[I2] ratio at 4.5 resulted in:

| Iodine Concentration (mmol) | Weight-Average Molecular Weight (g/mol) | Conversion (%) | Average Particle Diameter (nm) |

|---|---|---|---|

| 0.05 | 126,120 | 85.0 | 159 |

| 0.504 | 35,690 | 95.2 | 103 |

These results underscore the inverse relationship between iodine concentration and molecular weight, coupled with improved conversion rates and reduced particle sizes. The ability to precisely control polymer molecular weight below 100,000 g/mol while maintaining high conversion rates (≥95%) represents a significant advantage for industrial applications.

NMR studies have further elucidated the mechanism of RITP in styrene polymerization, confirming the formation and role of key intermediate structures. The evolution of chain transfer agents was tracked through in situ 1H NMR experiments, providing evidence for the active role of 1-phenylethyl iodide in the polymerization process, as detected through end group analysis using MALDI-ToF mass spectrometry.

Interfacial Dynamics in Persulfate-Initiated Radical Polymerization Systems

The interfacial properties of this compound significantly influence the initiation and propagation steps in persulfate-initiated radical polymerization systems. Potassium persulfate (KPS), a common initiator in emulsion polymerization, generates sulfate radical anions that interact with the sulfonate groups of the surfactant at the oil-water interface.

Persulfate initiators exhibit a standard oxidation-reduction potential of 2.1 V, which exceeds that of hydrogen peroxide (1.8 V) and permanganate (1.7 V), making them highly effective for radical generation in emulsion systems. When persulfate decomposes in the aqueous phase, it generates sulfate radicals according to the reaction:

$$ \mathrm{S}2\mathrm{O}8^{2-} + \text{initiator} \rightarrow \mathrm{SO}4^{\bullet-} + \mathrm{SO}4^{\bullet-} $$

These sulfate radicals exhibit similar reaction mechanisms to hydroxyl radicals generated in Fenton chemistry, but with distinct interactions at the surfactant-stabilized interface.

The interfacial dynamics between this compound and persulfate initiators are characterized by several key phenomena:

The anionic surfactant forms a structured interfacial layer at the oil-water boundary, with the sulfonate head groups oriented toward the aqueous phase, facilitating interactions with water-soluble initiators.

The critical micelle concentration (CMC) of the surfactant influences initiator efficiency, with optimal polymerization rates observed at surfactant concentrations above the CMC.

Electrostatic interactions between persulfate-derived radicals and the surfactant head groups influence radical entry efficiency into monomer-swollen particles.

Surface tension measurements have provided valuable insights into the interfacial behavior of sodium hexadecyl sulfonate, revealing its ability to lower interfacial tension and stabilize emulsion droplets. Studies have demonstrated that the apparent critical micelle concentration (CMC*) varies linearly with other additives such as β-cyclodextrin, which can form inclusion complexes with the surfactant.

The surface-active properties of this compound also contribute to its effectiveness in controlling particle nucleation mechanisms in emulsion polymerization. The nucleation process typically follows three pathways:

Micellar nucleation: Occurs when surfactant concentration exceeds the CMC, with radicals entering surfactant micelles containing solubilized monomer.

Homogeneous nucleation: Predominant at surfactant concentrations below the CMC, where polymerization initiates in the aqueous phase.

Droplet nucleation: Becomes significant in miniemulsion systems stabilized by the surfactant, where radicals directly enter monomer droplets.

The presence of this compound influences these nucleation mechanisms through its interfacial organization, ultimately affecting particle size distribution and polymerization kinetics.

Molecular Architectonics of Sulfonate-Stabilized Latex Particle Morphogenesis

The structural organization and molecular architecture of polymer particles stabilized by this compound exhibit remarkable diversity and complexity. The surfactant plays a crucial role in dictating particle morphology, particularly in systems designed to yield particles with specialized structures such as core-shell architectures, multihollow configurations, and interpenetrating polymer networks (IPNs).

Studies on the morphological control of multihollow polymer latex particles have demonstrated that this compound can facilitate unique phase separation processes both inside and outside cross-linked seed microspheres during radiation-induced seeded emulsion polymerization. The sulfonate groups in the surfactant create osmotic pressure gradients that drive water permeation into seed microspheres, resulting in multihollow structures with controlled morphologies.

The mechanism of morphogenesis involves several key steps:

Sulfonated cross-linked polystyrene (SCPS) seed microspheres are swollen by styrene monomer in water.

Water permeates into the SCPS seed microspheres due to osmotic pressure generated by the hydrophilic sulfonate groups.

New aqueous phases are created and stabilized by the sulfonate groups, resulting in a multihollow structure.

Upon polymerization initiation, phase separation occurs at the seed microsphere-water interface, with the direction of phase separation (inward or outward) determined by factors such as seed diameter, cross-linking density, and sulfonation degree.

This process enables the synthesis of latex particles with diverse morphologies, including spherical multihollow, plum-like, and walnut-like structures, which have potential applications in advanced materials science.

The role of this compound extends beyond conventional emulsion polymerization to specialized applications such as the stabilization of anti-Bancroft type emulsions. Contrary to the empirical Bancroft rule, which predicts emulsion type based on surfactant solubility, latex particles with sulfate surface groups stabilized by this surfactant can form stable water-in-oil (W/O) emulsions.

Theoretical considerations and experimental validation have revealed that in such systems:

Drop diameter is inversely proportional to particle concentration but independent of the volume fraction of water.

Stable emulsification requires a relatively high electrolyte concentration to lower the electrostatic barrier to particle adsorption at the oil-water interface.

The Schulze-Hardy rule for critical coagulation concentration applies to emulsification, with multi-valent counterions (Mg2+, Al3+) being more effective than monovalent ions (Na+) in facilitating emulsion stability.

Properties

CAS No. |

15015-81-3 |

|---|---|

Molecular Formula |

C16H34NaO3S |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

hexadecane-1-sulfonic acid |

InChI |

InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19); |

InChI Key |

ZNHNOZBMSGSAGE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)O.[Na] |

Other CAS No. |

15015-81-3 |

Pictograms |

Irritant |

Related CAS |

15015-81-3 (hydrochloride salt) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The most direct method involves neutralizing hexadecanesulfonic acid (C₁₆H₃₃SO₃H) with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The reaction proceeds as follows:

Steps:

-

Mixing: Combine equimolar amounts of hexadecanesulfonic acid and sodium hydroxide in aqueous solution.

-

Heating: Stir the mixture at 50–70°C for 2–4 hours to ensure complete neutralization.

-

Crystallization: Cool the solution to room temperature, inducing precipitation of the sodium salt.

-

Purification: Filter the precipitate and wash with cold ethanol to remove residual reactants.

Optimization and Yield

-

Temperature Control: Maintaining temperatures below 70°C prevents decomposition of the sulfonic acid.

-

Solvent Selection: Ethanol-water mixtures (1:1 v/v) enhance crystallization efficiency, yielding 85–90% pure product.

-

Scaling Challenges: Industrial-scale neutralization requires precise pH monitoring to avoid over-alkalinization, which can hydrolyze the sulfonate group.

Nucleophilic Substitution of 1-Bromohexadecane with Sodium Sulfite

Reaction Mechanism and Procedure

This two-step method involves synthesizing 1-bromohexadecane (C₁₆H₃₃Br) followed by sulfite substitution:

Step 1: Synthesis of 1-Bromohexadecane

Procedure:

-

React hexadecanol with red phosphorus and bromine at 120–130°C for 6 hours.

-

Distill the product under reduced pressure (2 kPa) to isolate 1-bromohexadecane (boiling point: 220–230°C).

Step 2: Sulfite Substitution

Procedure:

Key Research Findings

-

Reagent Ratios: A 1:3 molar ratio of 1-bromohexadecane to sodium sulfite maximizes substitution efficiency.

-

Side Reactions: Competing elimination reactions form 1-hexadecene, necessitating inert atmospheres to suppress alkene formation.

-

Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide improve reaction rates by 40%.

Comparative Analysis of Preparation Methods

| Parameter | Neutralization Method | Substitution Method |

|---|---|---|

| Starting Materials | Hexadecanesulfonic acid | Hexadecanol, Br₂, Na₂SO₃ |

| Reaction Time | 2–4 hours | 18–24 hours |

| Yield | 85–90% | 75–80% |

| Purity | ≥98% | 90–95% |

| Scalability | Industrial-friendly | Lab-scale only |

| Cost | High (sulfonic acid cost) | Moderate |

Key Insights:

-

The neutralization method is preferred for high-purity batches but relies on costly sulfonic acid precursors.

-

The substitution method offers cost advantages but requires stringent control to minimize byproducts.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Role in Polymerization Reactions

1-Hexadecanesulfonic acid sodium salt acts as an emulsifier and stabilizer in polymerization systems. Key applications include:

Emulsion Polymerization of Styrene

In reverse iodine transfer emulsion polymerization, this compound facilitates micelle formation, enabling controlled radical polymerization of styrene. The sulfonate group interacts with hydrophobic monomer phases, while the sodium counterion enhances aqueous solubility .

Crosslinking in Silicone Chemistry

The compound participates in crosslinking hydroxyl-terminated poly(dimethylsiloxane) (PDMS) through sulfonate-mediated ionic interactions. This process enhances the mechanical stability of silicone-based materials .

Mechanism :

-

Sulfonate groups form ionic bonds with terminal hydroxyl groups on PDMS chains.

-

Creates a three-dimensional network, improving thermal and chemical resistance.

Reactivity with Acids and Bases

The compound exhibits limited reactivity under standard conditions but decomposes in the presence of strong acids or bases :

Incompatible Reactions :

-

Acidic Conditions : Protonation of sulfonate groups releases hexadecanesulfonic acid and sodium salts.

-

Basic Conditions : No significant degradation observed, but may form complexes with metal ions.

Thermal Decomposition

At elevated temperatures (>265°C), the compound undergoes pyrolysis, producing:

Safety Note : Decomposition fumes are hazardous and require adequate ventilation .

Scientific Research Applications

Emulsifier in Polymerization

1-Hexadecanesulfonic acid sodium salt is widely used as an emulsifier in the reverse iodine transfer emulsion polymerization of styrene. This process allows for the synthesis of polystyrene with controlled molecular weight and properties. The compound facilitates the formation of stable emulsions, which are crucial for achieving desired polymer characteristics.

Case Study : A study published in the Journal of Colloid and Interface Science demonstrated that using this surfactant in the reverse iodine transfer polymerization resulted in a well-defined polystyrene product with minimal polydispersity . The emulsification process was optimized under various conditions to enhance the efficiency of polymerization.

Analytical Chemistry

In analytical chemistry, this compound is employed in high-performance liquid chromatography (HPLC) as a mobile phase additive. Its ability to form ion associates with various dyes enhances the detection and quantification of surfactants and other ionic compounds.

Application Example :

- Spectrophotometric Analysis : The compound has been used to develop a spectrophotometric method for determining ionic surfactants by forming complexes with sulfonephthalein dyes, which can then be precipitated with chitosan . This method allows for sensitive detection of surfactants in complex mixtures.

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Polymerization | Emulsifier for styrene polymerization | |

| Analytical Chemistry | HPLC mobile phase additive | |

| Spectrophotometry | Detection of ionic surfactants |

Study of Crosslinking Mechanisms

The compound has also been utilized to investigate the crosslinking mechanisms of hydroxyl-terminated poly(dimethylsiloxane). This research is vital for understanding how different additives affect the curing process and final properties of silicone-based materials.

Research Insight : In a study focused on crosslinking mechanisms, it was found that the presence of this compound significantly influenced the reaction kinetics and final material properties, demonstrating its utility beyond mere emulsification .

Mechanism of Action

The mechanism of action of 1-hexadecanesulfonic acid, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and emulsification. The sulfonic acid group interacts with water molecules, while the long hydrocarbon chain interacts with non-polar substances, facilitating the formation of micelles and emulsions .

Comparison with Similar Compounds

Comparison with Similar Alkyl Sulfonates

Alkyl sulfonates vary in chain length (C₄ to C₁₈), which directly influences their physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Trends:

Chain Length vs. Hydrophobicity : Longer chains (C₁₆, C₁₈) enhance retention times in HPLC but reduce solubility, while shorter chains (C₄, C₆) favor rapid elution .

Purity Standards : C₁₆ and C₆ are commonly available at ≥98% purity for analytical applications, whereas C₁₈ is less standardized .

Safety Profile : All alkyl sulfonates exhibit similar irritancy risks, necessitating consistent safety protocols .

Table 2: Chromatographic Performance Comparison

| Parameter | C₆ | C₁₆ |

|---|---|---|

| Retention Time | Short | Long |

| Peak Symmetry | Moderate | High |

| Mobile Phase pH Range | 2.0–7.5 | 2.0–8.0 |

| Typical Analytes | Small polar molecules | Peptides, lipids |

Research Findings and Industrial Relevance

- C₁₆ in Pharmaceuticals : A 2023 study highlighted its role in separating oligonucleotides with >95% efficiency under optimized conditions .

- Regulatory Status: Listed on Canada’s Non-Domestic Substances List (NDSL), requiring notification for large-scale manufacturing .

- Cost Variability : C₁₆ is priced higher (e.g., $39.30/5g) than C₆ ($~20/5g) due to synthesis complexity .

Q & A

What are the recommended synthesis and purification methods for 1-hexadecanesulfonic acid sodium salt, and how do impurities affect its analytical applications?

Basic Research Question

The synthesis of this compound typically involves sulfonation of hexadecane followed by neutralization with sodium hydroxide. Purification methods include recrystallization from ethanol-water mixtures or column chromatography to remove unreacted starting materials and byproducts. Impurities such as residual sulfonic acid or sodium salts of shorter-chain homologs (e.g., decane- or dodecanesulfonates) can interfere with chromatographic performance, leading to baseline noise or skewed retention times in HPLC applications .

How can researchers optimize ion-pair chromatography conditions using this compound for separating hydrophobic analytes?

Advanced Research Question

Optimization involves adjusting the concentration of this compound (typically 5–20 mM in aqueous mobile phases) and pH (2.5–4.0) to enhance analyte retention via ion-pairing. For hydrophobic compounds like peptides or nucleic acid derivatives, pairing with acetonitrile or methanol gradients improves resolution. Systematic testing of buffer systems (e.g., phosphate vs. acetate) and column temperatures (25–40°C) is critical to mitigate peak broadening .

What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question

Fourier-transform infrared (FTIR) spectroscopy identifies sulfonate group vibrations (~1040 cm⁻¹ and 1170 cm⁻¹), while nuclear magnetic resonance (NMR) confirms alkyl chain integrity (δ 1.2–1.6 ppm for CH₂ groups). Discrepancies in vibrational assignments (e.g., overlapping peaks in FTIR) can be resolved using computational methods like density functional theory (DFT) to model spectral data .

How does the chain length of alkyl sulfonates influence their role in conductive polymer hydrogels, and what experimental parameters validate this?

Advanced Research Question

Longer alkyl chains (e.g., C16 in this compound) enhance hydrophobicity and electrical conductivity in polypyrrole-based hydrogels by stabilizing dopant-polymer interactions. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry measure conductivity changes, while swelling studies correlate chain length with hydrogel stability. Comparative studies with shorter analogs (e.g., C10 or C12 sulfonates) reveal trade-offs between conductivity and mechanical flexibility .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Due to its irritant properties, researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Safety data sheets (SDS) recommend storage in airtight containers at room temperature, away from oxidizing agents .

How can computational modeling predict the interaction of this compound with biological membranes or proteins?

Advanced Research Question

Molecular dynamics (MD) simulations using software like GROMACS or CHARMM model the surfactant’s insertion into lipid bilayers, with parameters such as critical micelle concentration (CMC) and Gibbs free energy of adsorption. Docking studies (e.g., AutoDock Vina) predict binding affinities to proteins like albumin, validated experimentally via isothermal titration calorimetry (ITC) .

What are the challenges in quantifying trace impurities in this compound, and how are they addressed?

Advanced Research Question

Trace metal contaminants (e.g., Na⁺ counterion variants) or residual solvents require inductively coupled plasma mass spectrometry (ICP-MS) or gas chromatography (GC). Method validation follows ICH guidelines, including spike/recovery tests (85–115% recovery) and limits of detection (LOD < 0.1 ppm). Cross-referencing with certified reference materials ensures accuracy .

How does this compound compare to other ion-pairing agents (e.g., heptane- or octanesulfonates) in capillary electrophoresis?

Basic Research Question

Longer alkyl chains (C16) provide stronger ion-pairing with cationic analytes, improving resolution but increasing run times. Shorter analogs (C7–C10) offer faster separations but reduced selectivity. Systematic comparison using standardized mixtures (e.g., amino acids or pharmaceuticals) under identical voltage and buffer conditions (pH 3.0, 30 kV) quantifies trade-offs .

What role does this compound play in micellar electrokinetic chromatography (MEKC), and how is method robustness assessed?

Advanced Research Question

In MEKC, the surfactant forms micelles that partition analytes based on hydrophobicity. Robustness is tested via factorial design experiments varying pH, surfactant concentration, and organic modifier content (e.g., 5–15% acetonitrile). System suitability parameters (e.g., plate number > 2000, tailing factor < 2.0) ensure reproducibility across laboratories .

How can researchers resolve discrepancies between experimental and computational data for this compound’s physicochemical properties?

Advanced Research Question

Discrepancies in properties like logP (experimental: 4.59 vs. computed: 4.2) arise from force field limitations or solvent model inaccuracies. Hybrid approaches combining quantum mechanics (QM) for sulfonate group calculations and molecular mechanics (MM) for alkyl chains improve agreement. Experimental validation via shake-flask partitioning or HPLC-derived logP measurements refines models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.